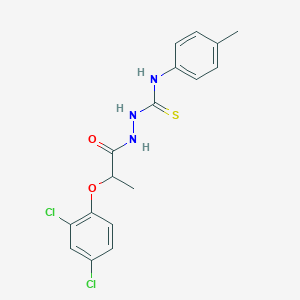

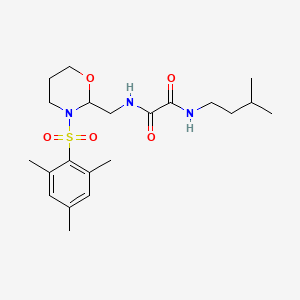

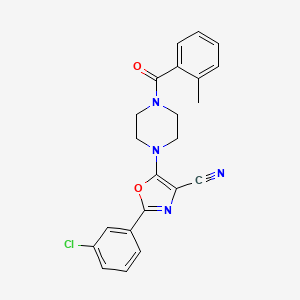

methyl (4-(N-(1-acetylindolin-6-yl)sulfamoyl)phenyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl (4-(N-(1-acetylindolin-6-yl)sulfamoyl)phenyl)carbamate, also known as CUDC-101, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.

Aplicaciones Científicas De Investigación

Novel Sulfonamide-Based Carbamates as Selective Inhibitors

A series of benzyl [2-(arylsulfamoyl)-1-substituted-ethyl]carbamates demonstrated strong preferential inhibition of butyrylcholinesterase (BChE) over acetylcholinesterase (AChE), suggesting potential applications in treating diseases characterized by BChE dysfunction. This research highlighted the carbamate derivatives' significant inhibitory activity, surpassing clinically used rivastigmine in some instances, and provided detailed insights into their mode of action through molecular modeling studies (Magar et al., 2021).

Rationale and Chemistry of Proinsecticidal Methylcarbamates

Research on methylcarbamate insecticides highlighted their intrinsic good inhibitors of acetylcholinesterase without needing an activation step for intoxication. This study explored the substitution effects on the nitrogen atom of methylcarbamate insecticides, providing insights into the design of selectively toxic derivatives for pest control, focusing on maintaining insecticidal activity while reducing mammalian toxicity (Fahmy & Fukuto, 1983).

Biological and Nonbiological Modifications of Carbamates

This study discussed the hydrolysis, oxidation, dealkylation, and conjugation of methylcarbamate insecticides in biological systems, leading to various metabolites. The research provided valuable information on the metabolic pathways of carbaryl, carbofuran, propoxur, aldicarb, and methomyl, among others, in animals, plants, and insects, contributing to the understanding of their environmental fate and biological effects (Knaak, 1971).

Synthesis and Some Transformations of Methyl [4-(Oxoacetyl)phenyl]carbamate

This paper presented the synthesis of methyl [4-(oxoacetyl)phenyl]carbamate and its transformations into various derivatives through reactions with ethyl acetoacetate, diethyl malonate, hydrazine hydrate, and others. The study highlighted the potential of these compounds for further pharmacological exploration, showcasing the versatility of carbamate derivatives in medicinal chemistry (Velikorodov & Shustova, 2017).

Propiedades

IUPAC Name |

methyl N-[4-[(1-acetyl-2,3-dihydroindol-6-yl)sulfamoyl]phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O5S/c1-12(22)21-10-9-13-3-4-15(11-17(13)21)20-27(24,25)16-7-5-14(6-8-16)19-18(23)26-2/h3-8,11,20H,9-10H2,1-2H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTBZEUGBFJKRGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (4-(N-(1-acetylindolin-6-yl)sulfamoyl)phenyl)carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-bromophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2993922.png)

![8-(4-fluorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2993924.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl}acetamide](/img/structure/B2993936.png)

![3-butyl-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2993938.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/structure/B2993941.png)